molecular formula C13H17N5O2S B10939037 2-methoxy-6-[(E)-{2-[5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]hydrazinylidene}methyl]phenol

2-methoxy-6-[(E)-{2-[5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]hydrazinylidene}methyl]phenol

Cat. No.: B10939037
M. Wt: 307.37 g/mol
InChI Key: WOPIOHTZVDKVPY-RIYZIHGNSA-N
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Description

2-Hydroxy-3-methoxybenzaldehyde 1-[5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]hydrazone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is known for its unique chemical structure, which combines a benzaldehyde derivative with a triazole ring, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-methoxybenzaldehyde 1-[5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]hydrazone typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing .

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-methoxybenzaldehyde 1-[5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]hydrazone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-3-methoxybenzaldehyde 1-[5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]hydrazone is unique due to its combined benzaldehyde and triazole structure, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H17N5O2S

Molecular Weight

307.37 g/mol

IUPAC Name

2-methoxy-6-[(E)-[(3-propylsulfanyl-1H-1,2,4-triazol-5-yl)hydrazinylidene]methyl]phenol

InChI

InChI=1S/C13H17N5O2S/c1-3-7-21-13-15-12(17-18-13)16-14-8-9-5-4-6-10(20-2)11(9)19/h4-6,8,19H,3,7H2,1-2H3,(H2,15,16,17,18)/b14-8+

InChI Key

WOPIOHTZVDKVPY-RIYZIHGNSA-N

Isomeric SMILES

CCCSC1=NNC(=N1)N/N=C/C2=C(C(=CC=C2)OC)O

Canonical SMILES

CCCSC1=NNC(=N1)NN=CC2=C(C(=CC=C2)OC)O

Origin of Product

United States

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